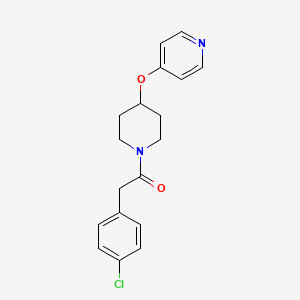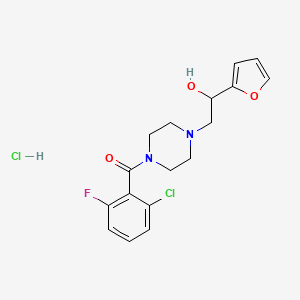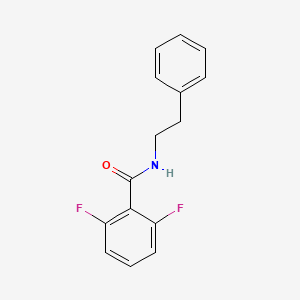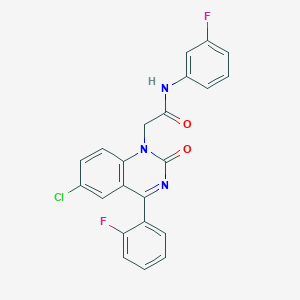![molecular formula C23H21N7O3S B2741238 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1107037-32-0](/img/no-structure.png)
2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C23H21N7O3S and its molecular weight is 475.53. The purity is usually 95%.
BenchChem offers high-quality 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Materials
- Application : Researchers have explored its use as a novel rigid electron acceptor for TADF-based OLEDs. Specifically, two derivatives—TTT-PXZ and TTT-DMAC —show both TADF activity and aggregation-induced emission enhancement (AIEE). TTT-PXZ, a green emitter, has been employed in solution-processed OLEDs, achieving an impressive external quantum efficiency (EQE) of up to 6.2% .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol, which is synthesized from 2-aminobenzoic acid via a series of reactions involving cyclization, reduction, and substitution. The second intermediate is 3-methyl-1H-pyrazol-5-amine, which is synthesized from 3-methyl-1H-pyrazole via a series of reactions involving oxidation, reduction, and substitution. The final product is then synthesized by coupling the two intermediates via an amide bond formation reaction.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "sodium azide", "sodium borohydride", "8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol", "3-methyl-1H-pyrazole", "sodium nitrite", "sodium hydrosulfite", "3-methyl-1H-pyrazol-5-amine", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "acetic anhydride", "N,N-dimethylformamide", "triethylamine", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol:", "Step 1: 2-aminobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoic acid.", "Step 2: 2-chlorobenzoic acid is reacted with sodium azide to form 2-azidobenzoic acid.", "Step 3: 2-azidobenzoic acid is cyclized with sodium borohydride to form 8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol.", "Synthesis of 3-methyl-1H-pyrazol-5-amine:", "Step 1: 3-methyl-1H-pyrazole is oxidized with sodium nitrite to form 3-methyl-1H-pyrazole N-oxide.", "Step 2: 3-methyl-1H-pyrazole N-oxide is reduced with sodium hydrosulfite to form 3-methyl-1H-pyrazol-5-amine.", "Synthesis of 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide:", "Step 1: 8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is reacted with N,N-dimethylformamide and triethylamine to form the corresponding thioester intermediate.", "Step 2: 3-methyl-1H-pyrazol-5-amine is reacted with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the corresponding amine intermediate.", "Step 3: The thioester intermediate and amine intermediate are coupled via an amide bond formation reaction using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as coupling agents to form the final product, 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide.", "Step 4: The final product is purified by recrystallization from ethyl acetate/methanol/water." ] } | |
CAS-Nummer |
1107037-32-0 |
Produktname |
2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide |
Molekularformel |
C23H21N7O3S |
Molekulargewicht |
475.53 |
IUPAC-Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C23H21N7O3S/c1-13-9-19(28-27-13)25-20(31)12-34-23-24-16-11-18(33-3)17(32-2)10-15(16)22-26-21(29-30(22)23)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H2,25,27,28,31) |
InChI-Schlüssel |
QFXCIIGCKMQUOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2741155.png)

![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2741159.png)
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2741161.png)


![2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2741165.png)





![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2741176.png)
![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2741177.png)